molecular formula C23H27ClN4O3S B278102 N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide

N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide

Katalognummer B278102
Molekulargewicht: 475 g/mol
InChI-Schlüssel: HCNQFWGBOVOVJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide, commonly known as CEP-1347, is a small molecule inhibitor with potential therapeutic applications in Parkinson's disease. It was first identified by Cephalon Inc. in the early 2000s and has since been the subject of extensive research.

Wirkmechanismus

CEP-1347 works by inhibiting the activity of JNK, a protein kinase that is involved in a variety of cellular processes, including cell death. In Parkinson's disease, JNK is activated in response to oxidative stress and other insults, leading to the death of dopamine-producing neurons. By inhibiting JNK, CEP-1347 can protect these neurons and slow the progression of the disease.
Biochemical and physiological effects:
CEP-1347 has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of JNK, it has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. It has also been shown to reduce inflammation and to promote the survival of neurons.

Vorteile Und Einschränkungen Für Laborexperimente

CEP-1347 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in cell culture and animal models, making it a well-characterized tool for studying the role of JNK in Parkinson's disease. However, there are also some limitations to its use. For example, it may have off-target effects that could complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several potential future directions for research on CEP-1347. One area of interest is the development of more selective JNK inhibitors that could have fewer off-target effects. Another area of interest is the development of novel drug delivery systems that could improve the efficacy and bioavailability of CEP-1347. Finally, there is ongoing research into the role of JNK in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease, which could lead to new therapeutic applications for CEP-1347.

Synthesemethoden

The synthesis of CEP-1347 involves several steps, starting with the reaction of 2-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-chloro-2-(4-propanoylpiperazin-1-yl)aniline to form the intermediate product, which is subsequently treated with ammonium thiocyanate to form the final product, CEP-1347.

Wissenschaftliche Forschungsanwendungen

CEP-1347 has been extensively studied for its potential therapeutic applications in Parkinson's disease. It has been shown to inhibit the activity of a protein called c-Jun N-terminal kinase (JNK), which is involved in the death of dopamine-producing neurons in the brain. By inhibiting JNK, CEP-1347 has the potential to protect these neurons and slow the progression of Parkinson's disease.

Eigenschaften

Produktname

N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide

Molekularformel

C23H27ClN4O3S

Molekulargewicht

475 g/mol

IUPAC-Name

N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C23H27ClN4O3S/c1-4-20(29)28-12-10-27(11-13-28)19-9-8-16(24)14-18(19)25-23(32)26-22(30)17-7-5-6-15(2)21(17)31-3/h5-9,14H,4,10-13H2,1-3H3,(H2,25,26,30,32)

InChI-Schlüssel

HCNQFWGBOVOVJH-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=S)NC(=O)C3=C(C(=CC=C3)C)OC

Kanonische SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=S)NC(=O)C3=CC=CC(=C3OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.